

Enteromycin (C₆H₈N₂O₅): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin is a nitro-containing antibiotic with the molecular formula C₆H₈N₂O₅. First isolated from Streptomyces albireticuli, this small molecule, chemically identified as N-(O-methyl-aci-nitroacetyl)-3-aminoacrylic acid, has demonstrated antimicrobial activity. This technical guide provides a comprehensive overview of the available scientific information regarding **enteromycin**, including its physicochemical properties, proposed experimental protocols for its isolation and chemical synthesis, and a discussion of its potential mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and a proposed signaling pathway are visualized using diagrams. This document is intended to serve as a foundational resource for researchers interested in the further study and potential development of **enteromycin** and related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of **enteromycin** is presented in Table 1. This data is essential for understanding the compound's behavior in biological and chemical systems, and for the development of analytical and purification methods.



Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₅	PubChem
Molecular Weight	188.14 g/mol	PubChem
IUPAC Name	(2E)-3- [[methoxy(oxido)nitrosoacetyl]a mino]prop-2-enoic acid	PubChem
CAS Number	3552-16-7	PubChem
Appearance	Crystalline solid	General antibiotic properties
Solubility	Data not available	N/A
рКа	Data not available	N/A
LogP	Data not available	N/A

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **enteromycin** are not extensively reported in readily available literature. However, based on general methods for natural product isolation from Streptomyces and synthetic organic chemistry principles, the following protocols are proposed as a starting point for researchers.

Isolation and Purification of Enteromycin from Streptomyces albireticuli

This protocol outlines a general strategy for the extraction and purification of **enteromycin** from a culture of Streptomyces albireticuli. Optimization of culture conditions and purification steps will be necessary to achieve high yields and purity.

2.1.1. Fermentation

 Inoculum Preparation: Inoculate a loopful of Streptomyces albireticuli from a slant culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extractglucose broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).



- Production Culture: Transfer the seed culture (5-10% v/v) into a 2 L flask containing 1 L of a production medium optimized for antibiotic production by Streptomyces.
- Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker (200 rpm). Monitor the production of enteromycin using a suitable analytical method, such as HPLC or a bioassay.

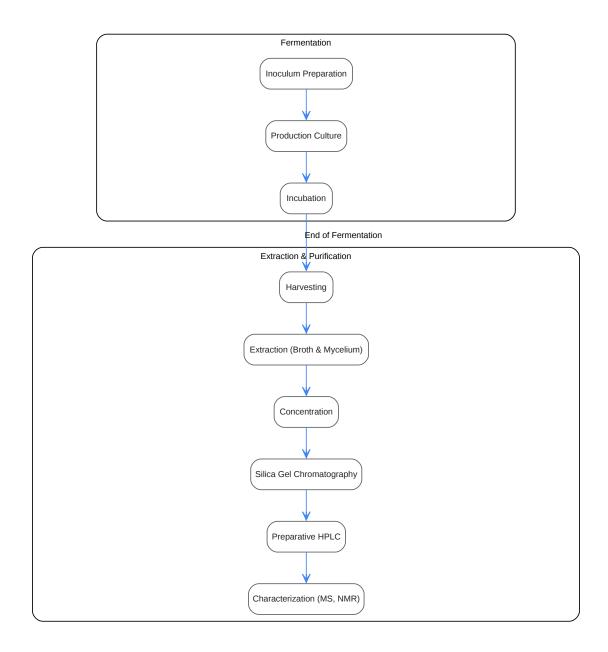
2.1.2. Extraction and Purification

 Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes).

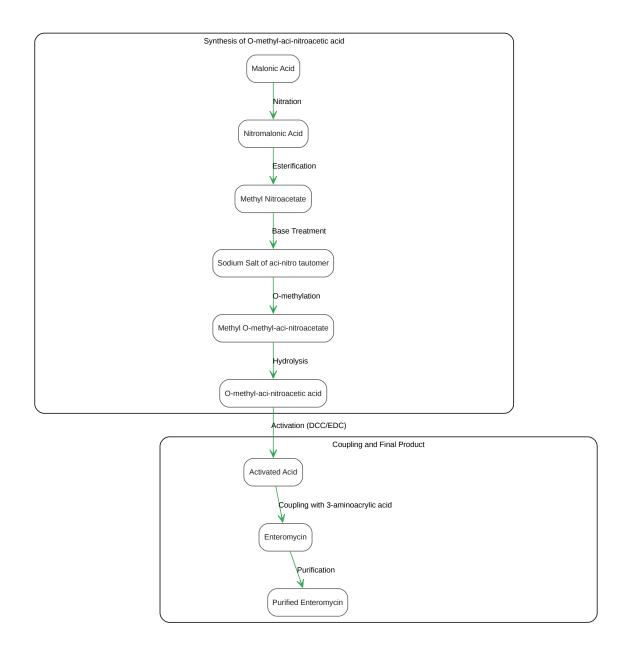
Extraction:

- Broth: Extract the filtered supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
- Mycelium: Extract the mycelial cake with a polar organic solvent (e.g., acetone or methanol).
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- · Chromatographic Purification:
 - Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate fractions based on polarity.
 - Preparative HPLC: Further purify the active fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile with 0.1% trifluoroacetic acid).
- Characterization: Confirm the identity and purity of the isolated enteromycin using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

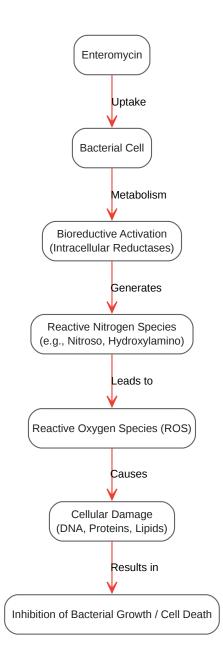












Click to download full resolution via product page

 To cite this document: BenchChem. [Enteromycin (C₆H₈N₂O₅): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14764351#enteromycin-molecular-formulac6h8n2o5]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com